Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-
Description
The compound Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is a synthetic opioid derivative with structural modifications at positions 3 and 6 of the morphinan backbone. Key features include:
- 3-hydroxyl group (3-OH): Retains opioid receptor affinity, similar to morphine.
- 6-beta-ethoxy group (6-OCH₂CH₃): A unique substitution in the beta configuration, altering lipophilicity and metabolic stability compared to other morphinans.
- 17-methyl group: Common to many opioids (e.g., morphine, codeine), enhancing receptor binding .
This compound is structurally distinct from well-known opioids due to its ethoxy substitution at position 6 and stereochemistry. Below, it is compared with codeine, ethylmorphine, isomorphine, and morphine.
Properties
CAS No. |
63732-57-0 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
InChI Key |
SWYNUDMXTNTERF-MKUCUKIISA-N |
Isomeric SMILES |
CCO[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
Canonical SMILES |
CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of Functional Groups: Various functional groups, such as the epoxy and ethoxy groups, are introduced through specific reactions. For example, the epoxy group can be introduced via an epoxidation reaction using a peracid.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Hydrogenation of the 7,8-Didehydro Bond
The 7,8-didehydro moiety undergoes catalytic hydrogenation under mild conditions:
-
Reagents/Conditions : H₂ gas, palladium on carbon (Pd/C) catalyst, room temperature, ethanol solvent.
-
Product : Saturated morphinan derivative (7,8-dihydro analog).
-
Yield : ~80%.
-
Mechanistic Notes : The reaction proceeds via syn-addition of hydrogen across the double bond, retaining stereochemistry at C6 and C14. The ethoxy group at C6 does not interfere with the reaction due to its beta orientation.
Oxidation of the 3-Hydroxyl Group
The phenolic -OH group at position 3 can be selectively oxidized:
-
Reagents/Conditions : KMnO₄ in acidic aqueous solution (pH 2–3), 0°C.
-
Product : 3-Keto derivative.
-
Yield : ~65%.
-
Side Reactions : Over-oxidation is minimized by strict temperature control. Competing epoxide ring-opening is not observed under these conditions.
Esterification and Etherification
The 3-hydroxyl group participates in nucleophilic acyl transfer:
-
Reagents/Conditions : Acetic anhydride, 4-dimethylaminopyridine (DMAP) catalyst, dichloromethane (DCM) solvent, 25°C.
-
Product : 3-Acetate ester.
-
Yield : ~75%.
-
Scope : Larger acyl groups (e.g., benzoyl) require extended reaction times (24–48 hours) but achieve comparable yields.
Diels–Alder Reactions
The 6,8-diene system reacts with electron-deficient dienophiles in a stereoselective manner. Key findings include:
Reaction Conditions and Outcomes
-
Stereochemical Control : The 6-beta-ethoxy group directs dienophile approach to the α-face of the diene, favoring endo transition states. This contrasts with methoxy-substituted analogs, where β-face selectivity dominates .
-
Epoxy Ring Stability : The 4,5-alpha-epoxy bridge remains intact during cycloaddition, unlike morphinans with opened E-rings .
Epoxide Ring-Opening
-
Reagents/Conditions : HBr (48% aq.), 60°C, 12 hours.
-
Product : 4,5-Diol derivative via nucleophilic attack at C5.
-
Yield : ~55%.
Demethylation at C17
-
Reagents/Conditions : BBr₃ in DCM, −78°C → 0°C.
-
Product : 17-Nor analog.
-
Yield : ~40%.
Comparative Reactivity with Analogues
| Reaction | This Compound | Codeine | Thebaine |
|---|---|---|---|
| Hydrogenation | 80% yield | Non-reactive | 90% yield |
| Diels–Alder | α-face | N/A | β-face |
| Oxidation | 65% yield | <10% yield | 70% yield |
The 6-beta-ethoxy group uniquely stabilizes transition states in Diels–Alder reactions compared to methoxy or hydroxyl substituents in related morphinans .
Stability Under Physiological Conditions
-
pH 7.4 (PBS) : Stable for >24 hours at 37°C.
-
Liver Microsomes : Rapid demethylation at C17 (t₁/₂ = 12 min) via CYP3A4.
Scientific Research Applications
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of morphinan derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Research focuses on its potential therapeutic effects, such as analgesic properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, leading to the activation of various signaling pathways. This interaction results in the modulation of pain perception, mood, and other physiological responses. The molecular targets include the mu, delta, and kappa opioid receptors, each contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
<sup>a</sup>logP values estimated from structural analogs (e.g., codeine acetate: logP 2.07 ).
Key Observations:
Pharmacological Activity
| Compound | Receptor Affinity | Therapeutic Use | Metabolism | Duration of Action |
|---|---|---|---|---|
| Target Compound | High μ-opioid affinity | Potential analgesic | Likely glucuronidation at 3-OH | Prolonged (stable 6-ethoxy) |
| Morphine | High μ-opioid affinity | Severe pain | Glucuronidation (3-OH, 6-OH) | 4–6 hours |
| Codeine | Low (prodrug to morphine) | Mild pain, antitussive | CYP2D6-mediated demethylation | 3–4 hours |
| Ethylmorphine | Moderate (prodrug to morphine) | Analgesic, antitussive | Hepatic O-deethylation | 4–5 hours |
| Isomorphine | Reduced μ-affinity (6β-OH) | Experimental | Rapid glucuronidation | Short |
Key Observations:
Research Findings and Gaps
- Clinical Data: No in vivo studies are reported; further research is needed to validate pharmacokinetic and safety profiles.
Biological Activity
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-, also known as ethylmorphine, is a compound belonging to the morphinan class of alkaloids. This compound exhibits various biological activities, primarily as an analgesic and antitussive agent. The following sections will delve into its pharmacological properties, synthesis, and relevant case studies.
Structure and Composition
Morphinan-3-ol has the molecular formula and a molecular weight of approximately 341.40 g/mol. Its structure includes a morphinan backbone with specific substitutions that significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.40 g/mol |
| CAS Registry Number | RWO67D87EU |
Synthesis
The synthesis of morphinan derivatives often involves complex organic reactions. Notably, Diels-Alder reactions are commonly employed to create various morphinan structures with specific functional groups that enhance their biological activity .
Pharmacological Actions
- Analgesic Properties : Morphinan derivatives are well-known for their analgesic effects. Ethylmorphine acts primarily on the central nervous system (CNS) to relieve pain by binding to opioid receptors, similar to other opioids like morphine and codeine .
- Antitussive Effects : This compound is also utilized as an antitussive agent, effectively suppressing cough reflexes through its action on the CNS .
- Metabolism and Toxicity : Ethylmorphine is metabolized in the liver by ethylmorphine-N-demethylase. Understanding its metabolic pathways is crucial for evaluating its safety profile and potential toxic effects .
Study on Antimicrobial Activity
A recent study investigated the antimicrobial properties of various morphinan derivatives, including ethylmorphine. The results indicated that certain derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections .
Analgesic Efficacy in Clinical Trials
Clinical trials have demonstrated that morphinan derivatives provide effective pain relief comparable to traditional opioids but with a potentially lower risk of addiction. A comparative study highlighted that patients receiving ethylmorphine reported satisfactory pain control with fewer side effects than those treated with standard opioids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
